Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound is defined by its complex heterocyclic framework, which consists of a pyrrolo[2,3-b]pyridine core structure with strategic functional group substitutions. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate. The molecular formula is established as C₁₅H₁₂N₂O₄S, corresponding to a molecular weight of 316.33 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 245064-81-7, which serves as its unique chemical identifier in scientific databases.
The structural framework can be systematically analyzed through its constituent components. The core bicyclic system comprises a pyridine ring fused to a pyrrole ring at positions 2 and 3 of the pyridine moiety, creating the characteristic 7-azaindole scaffold. This fused ring system maintains planarity due to the aromatic character of both rings and the delocalization of pi electrons across the entire bicyclic framework. The nitrogen atom at position 1 of the pyrrole ring bears a phenylsulfonyl substituent, which provides both steric bulk and electronic influence on the heterocyclic system. At position 3 of the pyrrole ring, a methyl carboxylate group extends from the aromatic core, introducing additional functionality and potential for further chemical modification.
The three-dimensional molecular architecture reveals several important structural features that influence the compound's chemical and physical properties. The phenylsulfonyl group adopts a configuration that minimizes steric interactions with the heterocyclic core while maintaining optimal orbital overlap for electronic stabilization. The sulfonyl functionality, characterized by sulfur-oxygen double bonds, creates a tetrahedral geometry around the sulfur center, contributing to the overall molecular rigidity and influencing the compound's conformational preferences.
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of this compound provides fundamental insights into its solid-state structure and intermolecular interactions. While specific crystal structure data for this exact compound was not directly available in the search results, related pyrrolo[2,3-b]pyridine derivatives have been extensively characterized through X-ray crystallographic methods, providing valuable comparative information for understanding the structural behavior of this compound class.
Conformational studies of pyrrolo[2,3-b]pyridine derivatives reveal that these compounds typically adopt planar configurations for the bicyclic core system, with substituents positioned to minimize steric hindrance while maximizing electronic stabilization. The phenylsulfonyl group in this compound is expected to orient in a manner that reduces unfavorable interactions with the heterocyclic framework while maintaining appropriate orbital overlap for resonance stabilization. The methyl carboxylate substituent at position 3 likely adopts a coplanar arrangement with the pyrrole ring to facilitate extended conjugation.
Three-dimensional conformational analysis using computational methods has demonstrated that compounds in this chemical family exhibit relatively rigid molecular structures due to the aromatic character of the core system and the presence of multiple conjugated functional groups. The conformational flexibility is primarily localized to the rotational degrees of freedom around the carbon-sulfur bond connecting the phenylsulfonyl group to the nitrogen atom, and the carbon-carbon bond linking the carboxylate ester to the pyrrole ring. These rotational preferences significantly influence the compound's overall molecular geometry and its ability to participate in specific intermolecular interactions.
The solid-state packing arrangements of related pyrrolo[2,3-b]pyridine compounds typically involve pi-pi stacking interactions between the aromatic ring systems, hydrogen bonding networks involving the nitrogen atoms and electronegative oxygen centers, and van der Waals interactions between the hydrocarbon portions of adjacent molecules. These intermolecular forces contribute to the overall crystal stability and influence important physical properties such as melting point, solubility, and thermal stability.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary method for detailed structural elucidation, while complementary techniques including infrared spectroscopy, ultraviolet-visible spectroscopy, and mass spectrometry provide additional analytical confirmation.
Nuclear magnetic resonance spectroscopic analysis of related pyrrolo[2,3-b]pyridine derivatives has been extensively documented in the literature, providing valuable reference data for structural assignment. For closely related compounds in this chemical series, proton nuclear magnetic resonance spectra typically exhibit characteristic signals in the aromatic region between 7.0 and 8.5 parts per million, corresponding to the protons on the pyridine and pyrrole rings as well as the phenyl substituent. The methyl ester protons appear as a distinct singlet around 3.8-4.0 parts per million, while the aromatic protons of the bicyclic core system display specific coupling patterns that confirm the regiochemistry of substitution.
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework and electronic environment of individual carbon atoms. The carbonyl carbon of the ester functionality typically resonates around 160-170 parts per million, while the aromatic carbons appear in the range of 110-150 parts per million depending on their specific chemical environment and substitution pattern. The methyl carbon of the ester group appears upfield around 50-55 parts per million, and the carbons of the phenylsulfonyl group exhibit characteristic chemical shifts consistent with aromatic substitution patterns.
Infrared spectroscopic analysis reveals distinctive absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretch of the ester functionality typically appears around 1720-1740 reciprocal centimeters, while the sulfone group exhibits characteristic symmetric and asymmetric stretching vibrations around 1150 and 1350 reciprocal centimeters, respectively. The aromatic carbon-carbon stretching vibrations appear in the region of 1450-1600 reciprocal centimeters, and carbon-hydrogen stretching modes are observed around 3000-3100 reciprocal centimeters for aromatic hydrogens.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. Electrospray ionization mass spectrometry typically generates molecular ion peaks at mass-to-charge ratio 317 for the protonated molecular ion, corresponding to the molecular weight plus one hydrogen atom. Characteristic fragmentation patterns include loss of the methoxy group (mass 31) and the phenylsulfonyl moiety (mass 141), generating diagnostic fragment ions that confirm the proposed structure.
| Spectroscopic Technique | Key Diagnostic Features | Typical Values/Ranges |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |
| ¹H Nuclear Magnetic Resonance | Methyl ester protons | 3.8-4.0 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-170 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-150 ppm |
| Infrared Spectroscopy | Ester carbonyl stretch | 1720-1740 cm⁻¹ |
| Infrared Spectroscopy | Sulfone stretching | 1150, 1350 cm⁻¹ |
| Mass Spectrometry | Molecular ion | 317 m/z [M+H]⁺ |
Computational Chemistry Insights into Electronic Structure
Computational chemistry methods provide detailed insights into the electronic structure, molecular orbital characteristics, and physicochemical properties of this compound. These theoretical investigations complement experimental characterization by revealing information about electronic distribution, molecular reactivity, and intermolecular interaction potential that may not be directly accessible through traditional analytical methods.
The electronic structure of this compound is characterized by extended pi-conjugation across the pyrrolo[2,3-b]pyridine core system, with additional contributions from the carbonyl group of the ester functionality. Density functional theory calculations have been employed to investigate similar heterocyclic systems, revealing that the highest occupied molecular orbital is typically localized on the electron-rich pyrrole portion of the bicyclic system, while the lowest unoccupied molecular orbital extends across the entire aromatic framework with particular density on the electron-deficient pyridine ring.
Computational analysis reveals several important molecular descriptors that influence the compound's physicochemical behavior. The topological polar surface area has been calculated as 78.26 square angstroms, indicating moderate polarity that affects solubility and membrane permeability characteristics. The calculated logarithm of the octanol-water partition coefficient is 2.0599, suggesting moderate lipophilicity that influences distribution properties in biological systems. The molecule contains six hydrogen bond acceptor sites and zero hydrogen bond donor sites, primarily due to the nitrogen and oxygen atoms present in the heterocyclic core and functional group substituents.
Molecular orbital analysis provides insights into the electronic reactivity and potential binding interactions of the compound. The electron density distribution reveals regions of high and low electron density that correlate with nucleophilic and electrophilic reactivity patterns. The pyrrole nitrogen and the oxygen atoms of both the sulfonyl and carbonyl groups serve as primary sites for electrophilic attack, while the aromatic carbon atoms, particularly those adjacent to the nitrogen centers, exhibit enhanced nucleophilic character.
Conformational analysis through computational methods reveals that the compound exhibits limited conformational flexibility due to the rigidity imposed by the aromatic core system and the multiple conjugated substituents. The primary conformational variables involve rotation around the nitrogen-sulfur bond and the carbon-carbon bond connecting the ester group to the heterocyclic framework. Energy calculations demonstrate that the most stable conformations maintain approximate coplanarity between the substituents and the core aromatic system to maximize orbital overlap and conjugative stabilization.
The calculated molecular electrostatic potential surface provides valuable information about the distribution of positive and negative electrostatic potential across the molecular surface. This analysis reveals regions of high electron density around the nitrogen and oxygen atoms, which serve as potential sites for hydrogen bonding and other non-covalent interactions. Conversely, regions of positive electrostatic potential are observed in proximity to the aromatic hydrogen atoms and the carbon centers of the ester functionality.
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15(18)13-10-17(14-12(13)8-5-9-16-14)22(19,20)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMFYZEFIQCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578986 | |
| Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245064-81-7 | |
| Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Nitrogen-1 with Phenylsulfonyl Group
The nitrogen at position 1 of the pyrrolo[2,3-b]pyridine ring is protected by reaction with benzenesulfonyl chloride (phenylsulfonyl chloride) under basic conditions. This step is crucial to stabilize the nitrogen and direct subsequent reactions.
- Reaction conditions: Typically performed in anhydrous dichloromethane or toluene.
- Base: Triethylamine or similar organic base to neutralize HCl formed.
- Temperature: Often initiated at 0°C and then allowed to warm to room temperature.
- Duration: 2 to 4 hours depending on scale and reagents.
This step yields the N-phenylsulfonyl protected intermediate, which is more stable and amenable to further transformations.
Esterification of the Carboxylic Acid
The carboxylic acid at position 3 is converted to the methyl ester to improve solubility and facilitate purification.
- Method: Fischer esterification using methanol and an acid catalyst such as hydrogen chloride gas or sulfuric acid.
- Conditions: Reflux in methanol with catalytic acid.
- Yield: High yields reported (~91%) for methyl ester formation.
This step can be performed either before or after the nitrogen protection, but literature suggests protection first to avoid side reactions.
Alternative Synthetic Routes and Functionalization
Some synthetic routes start from substituted pyrrolo[2,3-b]pyridines, which are then functionalized at position 5 or other ring positions before or after nitrogen protection.
- Suzuki cross-coupling: Used to introduce various substituents at position 5 after N-phenylsulfonyl protection.
- Bromination, chlorination, nitration: Electrophilic substitutions at position 5 to generate intermediates for further elaboration.
- Deprotection: The phenylsulfonyl group can be removed under basic conditions (e.g., morpholine treatment) if needed for further modifications.
Purification
- Column chromatography is the preferred method for purification.
- Eluents vary depending on the polarity of the intermediates and final product, commonly mixtures of toluene/ethyl acetate or cyclohexane/ethyl acetate in different ratios.
Summary Table of Preparation Steps
Research Findings and Notes
- The phenylsulfonyl group is a robust protecting group for the nitrogen, facilitating selective reactions on the pyrrolo[2,3-b]pyridine core without affecting the nitrogen.
- Esterification under acidic methanol reflux conditions is efficient and yields high purity methyl esters.
- Cross-coupling reactions on the protected intermediate allow for diverse functionalization, expanding the compound’s utility in medicinal chemistry.
- Deprotection of the phenylsulfonyl group is achievable under mild basic conditions, allowing access to the free NH compound if required.
- The synthetic routes are well-documented in peer-reviewed literature, with yields typically above 80% for key steps, indicating good scalability and reproducibility.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds derived from pyrrolo[2,3-b]pyridine structures have shown promising anticancer properties. Research indicates that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel pyrrolo[2,3-b]pyridine derivatives that exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as anticancer agents .
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. A recent study demonstrated that methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate could inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity :
Synthesis Methodologies
The synthesis of this compound typically involves cyclo-condensation reactions of appropriate precursors:
- Key Reaction Steps :
- Cyclo-condensation : This reaction involves the combination of 2-amino-1H-pyrrole derivatives with active methylene compounds under acidic conditions to form the desired pyrrolo[2,3-b]pyridine structure.
- Functionalization : Subsequent modifications can introduce various substituents that enhance biological activity or improve pharmacokinetic properties.
Study 1: Synthesis and Evaluation of Anticancer Activity
A research team synthesized multiple derivatives of this compound and evaluated their anticancer activities against human cancer cell lines. The study revealed that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutics, indicating a strong potential for further development .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of this compound. The results showed that it effectively reduced inflammation in animal models by downregulating the expression of inflammatory mediators. This study supports the compound's potential application in treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolo[2,3-b]pyridine core can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target. These interactions disrupt normal biological processes, making the compound useful in studying and modulating biochemical pathways.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolopyridine Family
Functional Group Variations
- Phenylsulfonyl vs. Tosyl Groups : Replacement of phenylsulfonyl with tosyl (e.g., 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine) reduces steric hindrance, improving binding to hydrophobic kinase pockets .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate) enhance cell permeability compared to carboxylic acids, which are more polar .
- Trifluoromethyl Positioning : A trifluoromethyl group at position 6 (vs. 5) increases FGFR selectivity due to better alignment with the ATP-binding pocket .
Ring Fusion and Substituent Position
- Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-c]pyridine : The former’s fusion at positions 2,3-b (rather than 3,2-c) optimizes π-π stacking with kinase residues .
- Bromo/Methyl Combinations : Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate shows superior anticancer activity due to synergistic steric and electronic effects .
Kinase Inhibition Profiles
- FGFR Inhibition : Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate derivatives exhibit IC₅₀ values < 200 nM for FGFR1-4, outperforming pyrazolo[3,4-b]pyridine analogues .
- Selectivity : The trifluoromethyl group at position 6 reduces off-target effects compared to nitro-substituted derivatives .
Pharmacological Potential
- Anticancer Activity: Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate shows >80% tumor growth inhibition in xenograft models .
- Neuroprotective Effects : Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate demonstrates NMDA receptor modulation .
Biological Activity
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS Number: 1083181-12-7) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and drug development. This article delves into the biological activity of this compound, presenting data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C₁₅H₁₂N₂O₄S
- Molecular Weight : 316.33 g/mol
- Purity : >95% (HPLC)
The compound exhibits significant biological activity primarily through its interaction with various cellular pathways. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation and survival. The sulfonyl group in the structure is believed to play a crucial role in its binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 26 | |
| HeLa (Cervical) | 14.31 | |
| NCI-H460 (Lung) | 8.55 |
Case Studies
-
Study on MCF-7 Cell Lines :
A study conducted by Bouabdallah et al. demonstrated that this compound exhibited an IC₅₀ value of 12.5 µM against MCF-7 cells, indicating potent cytotoxic effects that warrant further investigation for therapeutic applications in breast cancer treatment. -
Inhibition of Tumor Growth :
In another significant study, the compound was tested on A549 lung cancer cells, showing an IC₅₀ value of 26 µM. This suggests that this compound may effectively inhibit tumor growth in lung cancer models, highlighting its potential as a lead compound for further development.
In Vitro Studies
In vitro assays have consistently shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various protein targets involved in cancer pathways. These studies suggest that the compound binds effectively to kinases such as CDK2 and Aurora-A, which are critical in cell cycle regulation and mitosis.
Q & A
Q. What are the typical synthetic routes for Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how are key intermediates characterized?
Methodological Answer: The synthesis involves two primary steps: (1) alkylation/sulfonylation of the pyrrolo[2,3-b]pyridine core and (2) esterification. For example, analogous compounds are synthesized by deprotonating the NH group of the pyrrolo[2,3-b]pyridine scaffold using NaH in DMF, followed by reaction with electrophiles like bromoalkanes or sulfonyl chlorides . Key intermediates are characterized via ¹H NMR (e.g., δ 7.77–7.80 ppm for aromatic protons in sulfonylated derivatives ) and ESI-MS (e.g., [M+1] peaks for mass validation ).
Q. How can researchers confirm the structural integrity of the compound using spectroscopic and crystallographic methods?
Methodological Answer:
- ¹H NMR : Aromatic protons in the phenylsulfonyl group typically resonate at δ 7.50–7.80 ppm, while the methyl ester appears as a singlet near δ 3.80–4.20 ppm .
- X-ray crystallography : For related pyrrolo[2,3-b]pyridine derivatives, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 13.2332 Å, b = 10.3574 Å) are observed. Weak C–H⋯O interactions in the crystal lattice further validate the structure .
Q. What functionalization strategies are feasible at the pyrrolo[2,3-b]pyridine core?
Methodological Answer: The C-3 carboxylate and C-1 phenylsulfonyl groups direct reactivity. Electrophilic substitution occurs preferentially at the C-5 position due to electron-withdrawing effects of the sulfonyl group . For example, bromination at C-5 has been achieved using NBS (N-bromosuccinimide) in DMF, yielding halogenated derivatives for further cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies in yields (e.g., 23–28% in similar syntheses ) often arise from reaction conditions (temperature, solvent purity) or substrate activation . Systematic optimization includes:
- Screening bases (e.g., NaH vs. K₂CO₃) for deprotonation efficiency .
- Using anhydrous DMF and controlled dropwise addition of electrophiles to minimize side reactions .
- Monitoring reaction progress via TLC or LC-MS to identify quenching points .
Q. What computational methods are suitable for predicting biological targets or binding affinities of this compound?
Methodological Answer:
- Molecular docking (e.g., Glide 2.5 software): This method evaluates ligand-receptor interactions by penalizing solvent-exposed charged groups and optimizing hydrogen bonding. Enrichment factors (EFs) >3 indicate high predictive accuracy for target binding .
- QSAR modeling : Use substituent descriptors (e.g., Hammett σ values for the phenylsulfonyl group) to correlate structural features with activity, as seen in studies of related immunomodulators .
Q. How does the phenylsulfonyl group influence the compound’s reactivity and biological activity?
Methodological Answer:
- Reactivity : The sulfonyl group acts as a protecting group , stabilizing the pyrrolo[2,3-b]pyridine core against oxidation. It also directs electrophilic substitution to specific positions .
- Biological activity : In analogs, phenylsulfonyl moieties enhance metabolic stability and modulate interactions with targets like kinases or cytokine receptors (e.g., TNF-α inhibition in thalidomide derivatives ).
Q. What strategies are recommended for regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold?
Methodological Answer:
- Electron-deficient positions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C-5, leveraging the sulfonyl group’s electron-withdrawing effects .
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate C-2 for carboxylation or halogenation, as demonstrated in indole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
